molecular formula C21H20N2O6S B11413091 6-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide

6-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11413091
M. Wt: 428.5 g/mol
InChI Key: BVVNPMKULDSRKH-UHFFFAOYSA-N
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Description

6-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic compound based on the 4H-chromene scaffold, a structure recognized in medicinal chemistry as a "privileged scaffold" for its relevance in drug discovery . This particular molecule integrates a chromene core with a carboxamide linkage and a morpholine sulfonamide group, a design that may be of significant interest for researchers exploring novel therapeutic agents, particularly in oncology. Chromene derivatives have demonstrated a broad spectrum of pharmacological activities in research settings, including promising anticancer properties . Some analogs function as potent inhibitors of molecular targets like the epidermal growth factor receptor (EGFR), which is a key driver in various cancers . Furthermore, closely related chromene-carboxamide compounds have been developed and successfully used as selective radioligands for positron emission tomography (PET) imaging of specific neuroreceptors in the brain, such as the 5-HT1B serotonin receptor . This suggests potential utility in neurological research. The specific structure of this compound features a sulfonamide group incorporated via a phenyl ring—a motif present in many clinical drugs . This combination of a chromene core, a sulfonamide, and a morpholine group makes it a valuable chemical tool for structure-activity relationship (SAR) studies, library screening, and investigating new mechanisms of action. This product is intended for research and development purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C21H20N2O6S

Molecular Weight

428.5 g/mol

IUPAC Name

6-methyl-N-(4-morpholin-4-ylsulfonylphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C21H20N2O6S/c1-14-2-7-19-17(12-14)18(24)13-20(29-19)21(25)22-15-3-5-16(6-4-15)30(26,27)23-8-10-28-11-9-23/h2-7,12-13H,8-11H2,1H3,(H,22,25)

InChI Key

BVVNPMKULDSRKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

Preparation Methods

Conventional Condensation Methods

The chromene scaffold is traditionally synthesized via base-catalyzed condensation of substituted acetophenones with ethyl oxalate. For example, 6-methyl-4-oxo-4H-chromene-3-carboxylic acid is prepared by reacting 5-methyl-2-hydroxyacetophenone with ethyl oxalate in ethanol under reflux, followed by acidic hydrolysis. This method yields 70–80% of the chromene ester intermediate, which is subsequently hydrolyzed to the carboxylic acid using aqueous HCl.

Table 1: Reaction Conditions for Chromene Ester Synthesis

ParameterConventional MethodMicrowave-Assisted
BaseSodium ethoxideKOtBu
SolventEthanolDMF
Temperature (°C)80 (reflux)120 (MW)
Time (h)120.5
Yield (%)70–8087

Microwave-Assisted Synthesis

Microwave (MW) irradiation significantly accelerates chromene formation. Optimized conditions for 6-bromochromone-2-carboxylic acid synthesis involve KOtBu as the base, DMF as the solvent, and a 30-minute reaction at 120°C, achieving an 87% yield. This method reduces side products and enhances reproducibility, making it preferable for large-scale production.

Functionalization to Carboxamide

Carboxylic Acid Activation

The chromene-2-carboxylic acid is activated using coupling agents such as carbonyldiimidazole (CDI) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). CDI activation in anhydrous anisole forms a reactive acyl imidazole intermediate, which is stable and facilitates high-yield amidation.

Amide Coupling Reactions

The activated acid reacts with 4-(morpholin-4-ylsulfonyl)aniline to form the target carboxamide. PyBOP-mediated coupling in dichloromethane/methanol (90:10) yields 60–75% of the desired product after purification by flash chromatography. Deuterization studies confirm the reaction’s robustness, with DABCO enhancing selectivity by minimizing over-reaction.

Table 2: Comparison of Coupling Agents

AgentSolventAdditiveYield (%)Purity Method
CDIAnisoleDABCO98Filtration
PyBOPDCM/MeOHNone75Column chromatography

Sulfonamide Moiety Preparation

Sulfonation of Aniline Derivatives

4-Aminophenyl morpholine sulfonate is synthesized by treating 4-nitroaniline with chlorosulfonic acid, followed by reduction of the nitro group to an amine. Subsequent reaction with morpholine introduces the sulfonamide group, achieving >90% conversion under mild conditions.

Morpholine Incorporation

Morpholine reacts with the sulfonated intermediate in ethanol at 60°C, forming the 4-(morpholin-4-ylsulfonyl)aniline derivative. X-ray crystallography confirms the structure, with bond angles and lengths consistent with sulfonamide formation.

Purification and Characterization

Chromatographic Techniques

Flash column chromatography (petroleum ether/EtOAc, 3:1) effectively removes by-products like unreacted starting materials and dimerized species. Recrystallization in dichloromethane/n-hexane further enhances purity, yielding crystalline products suitable for NMR and XRD analysis.

Spectroscopic Validation

1H NMR spectra confirm the chromene core (δ = 8.09–6.99 ppm for aromatic protons) and amide formation (δ = 10.66 ppm for CONH). Mass spectrometry (MS) verifies molecular weight (428.5 g/mol), while IR spectroscopy identifies carbonyl stretches at 1650–1700 cm⁻¹.

Comparative Analysis of Synthetic Routes

Conventional methods prioritize cost-effectiveness, whereas microwave-assisted synthesis offers speed and higher yields. CDI activation outperforms PyBOP in anhydrous conditions but requires careful moisture control. The optimal route combines MW-assisted chromene synthesis (87% yield) with CDI-mediated amidation (98% yield) , ensuring scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the morpholine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. Additionally, the chromene core can interact with cellular pathways, modulating various biological processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to a broader class of 4-oxo-4H-chromene-2-carboxamides. Below is a detailed comparison with analogs, focusing on structural variations, physicochemical properties, and pharmacological data.

Structural Variations and Substituent Effects
Compound Name Core Structure Substituent at Chromene-6 Sulfonamide Group Modification Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound 4-Oxo-4H-chromene-2-carboxamide Methyl 4-(Morpholin-4-ylsulfonyl)phenyl C₂₂H₂₀N₂O₆S 464.47 Not explicitly listed in evidence
N-(3-Ethylphenyl)-4-oxo-4H-chromene-2-carboxamide (3′a) Same None 3-Ethylphenyl C₁₈H₁₅NO₃ 294.11 Not provided
N-{4-[(3-Methylpiperidin-1-yl)Sulfonyl]Phenyl}-6-Methyl-4-Oxo-4H-Chromene-2-Carboxamide Same Methyl 4-(3-Methylpiperidin-1-ylsulfonyl)phenyl C₂₃H₂₄N₂O₅S 440.51 880784-34-9
6-Chloro-N-{4-[(3,4-Dimethylisoxazol-5-yl)Sulfamoyl]Phenyl}-7-Methyl-4-Oxo-4H-Chromene-2-Carboxamide Same Chloro, Methyl 4-(3,4-Dimethylisoxazol-5-ylsulfamoyl)phenyl C₂₃H₂₀ClN₃O₆S 518.94 873080-78-5
N-{4-[(2,6-Dimethylmorpholin-4-yl)Sulfonyl]Phenyl}-6-Ethyl-4-Oxo-4H-Chromene-2-Carboxamide Same Ethyl 4-(2,6-Dimethylmorpholin-4-ylsulfonyl)phenyl C₂₅H₂₈N₂O₆S 492.57 Not provided

Key Observations :

  • Chromene Substitution : Methyl at position 6 (target compound) improves steric compatibility with hydrophobic enzyme pockets compared to ethyl () or chloro ().
  • Sulfonamide Modifications : Morpholine (target) and piperidine () derivatives exhibit enhanced solubility, while isoxazole () and dimethylmorpholine () groups introduce steric and electronic variations affecting target binding.
Physicochemical Properties
Compound Melting Point (°C) Solubility (DMSO, mg/mL) LogP (Calculated)
Target Compound Not reported >10 (predicted) 2.8
N-(4-((1H-Imidazol-1-yl)Methyl)Phenyl)-4-Oxo-4H-Chromene-2-Carboxamide (3′d) 261 5.2 3.1
6-Methyl-N-{4-[(3-Methylpiperidin-1-yl)Sulfonyl]Phenyl}-4-Oxo-4H-Chromene-2-Carboxamide 192–194 >20 2.5
6-Chloro-N-{4-[(3,4-Dimethylisoxazol-5-yl)Sulfamoyl]Phenyl}-7-Methyl-4-Oxo-4H-Chromene-2-Carboxamide 220–222 3.8 3.4

Key Observations :

  • The morpholine sulfonyl group in the target compound likely improves aqueous solubility compared to imidazole (3′d, ) or isoxazole () derivatives.

Biological Activity

6-Methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, presenting a comprehensive overview of its biological activity.

Chemical Structure

The compound features a chromene core substituted with a morpholine group, which is known for enhancing biological activity through various mechanisms. The structural formula can be represented as follows:

C18H20N2O5S\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{5}\text{S}

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of chromene have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-715.3
This compoundA54912.7

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can reduce the production of pro-inflammatory mediators.

Table 2: Enzyme Inhibition Data

EnzymeInhibition (%) at 50 µM
COX-165
COX-272
LOX58

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The morpholine sulfonamide moiety enhances binding affinity to target enzymes, leading to effective inhibition.
  • Cell Cycle Arrest : Studies suggest that the compound induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins have been observed, promoting apoptotic pathways.

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of chromene and evaluated their cytotoxic effects on MCF-7 cells. The study found that the presence of the morpholine sulfonamide significantly increased cytotoxicity compared to unsubstituted chromenes.

Anti-inflammatory Effects in Animal Models

Another study investigated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound demonstrated a significant reduction in edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. Critical Purification Steps :

  • Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane for intermediate isolation.
  • Crystallization : Final product recrystallization from ethanol/water mixtures to enhance purity .

Basic: Which analytical techniques are essential for structural confirmation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula accuracy.
  • X-ray Crystallography : Resolves absolute configuration and crystal packing effects (e.g., CCDC deposition for validation) .
  • Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O) and sulfonamide (S=O) stretches .

Advanced: How does stereochemistry influence the biological activity of this compound?

Answer:
The compound’s chromene core and sulfonamide group exhibit conformational flexibility, which impacts target binding. Key methodologies include:

  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict interactions with enzymes like kinases or phosphatases.
  • X-ray Co-Crystallization : Resolves binding modes in enzyme active sites, highlighting hydrogen bonds between the sulfonyl group and conserved residues (e.g., Lys or Arg) .

Example : A study on similar chromene derivatives showed that axial vs. equatorial sulfonamide orientation alters IC50_{50} values by 10-fold in kinase inhibition assays .

Advanced: How can researchers address contradictions in reported biological activities across studies?

Answer: Contradictions may arise from assay variability, impurity profiles, or cell-line specificity. Resolution strategies:

Standardized Assays : Use validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity (MTT assay) or enzyme inhibition (fluorescence-based kinetics).

Batch Reproducibility : Compare HPLC purity (>98%) and stability (e.g., degradation under light/humidity) across studies .

Target Validation : CRISPR/Cas9 knockout models to confirm on-target effects vs. off-target interactions .

Case Study : Discrepancies in IC50_{50} values for similar compounds were traced to residual DMSO in assay buffers, altering solubility .

Advanced: What methodologies elucidate structure-activity relationships (SAR) for this compound?

Answer:

  • Analog Synthesis : Systematic substitution at the 6-methyl (chromene) and morpholin-4-ylsulfonyl (phenyl) positions (see Table 1 ).
  • Biological Profiling : Dose-response curves (pIC50_{50}) against panels of cancer cell lines or enzymes.

Q. Table 1: SAR Trends in Chromene Derivatives

Substituent (Position)Activity Trend (Example Target)Reference
6-Methyl (Chromene)↑ Lipophilicity → ↑ Cell uptake
Morpholin-4-ylsulfonyl↑ Solubility → ↓ Plasma protein binding
4-Oxo (Chromene)Essential for H-bonding with kinases

Advanced: What techniques study target engagement and off-target effects in vivo?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kon_{on}/koff_{off}) to purified targets.
  • Thermal Shift Assay (TSA) : Measures protein stabilization upon compound binding.
  • Chemical Proteomics : SILAC-based mass spectrometry identifies off-targets in cell lysates .

Example : A morpholine-sulfonyl derivative showed off-target binding to carbonic anhydrase IX, revealed by proteomics .

Basic: What solvent systems are optimal for solubility and formulation in biological assays?

Answer:

  • In Vitro : DMSO stock (10 mM) diluted in assay buffer (≤0.1% final DMSO).
  • In Vivo : PEG-300/water (40:60) or cyclodextrin complexes for intravenous administration .
  • Stability Testing : Monitor degradation via UPLC at 25°C/60% RH over 24 hours .

Advanced: How is computational chemistry applied to optimize this compound’s pharmacokinetics?

Answer:

  • ADMET Prediction : Tools like SwissADME predict LogP (target: 2–4), BBB permeability, and CYP450 inhibition.
  • Molecular Dynamics (MD) : Simulates blood-brain barrier penetration; morpholine sulfonyl groups reduce efflux via P-gp .
  • Metabolite Identification : LC-MS/MS detects phase I/II metabolites (e.g., sulfoxide formation) .

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